molecular formula C13H11NO4 B131995 Haplopine CAS No. 5876-17-5

Haplopine

Cat. No. B131995
CAS RN: 5876-17-5
M. Wt: 245.23 g/mol
InChI Key: WXPKAFIGBNLGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Haplopine is a compound with the molecular formula C13H11NO4 . It is a type of alkaloid and is found in the fruits of Zanthoxylum bungeanum Maxim . Haplopine has been shown to possess photo-activated antimicrobial activity against S. aureus . It also exhibits potent melanogenesis-inhibitory activities with almost no toxicity to the cells .


Synthesis Analysis

There is a study that discusses the modification of haplopine for antimalarial drug discovery . The study used an advanced computational approach to explore potential inhibitors from haplopine derivatives against malaria parasites .


Molecular Structure Analysis

The molecular weight of Haplopine is 245.2 g/mol . It has been used in molecular docking studies, where it showed strong binding affinity .


Chemical Reactions Analysis

While specific chemical reactions involving Haplopine are not detailed in the search results, there are references to reaction flux analysis of chemical reaction networks .

Scientific Research Applications

Anti-Inflammatory and Antioxidant Mediator

Haplopine, one of the active compounds found in D. dasycarpus, has been studied as a potential therapeutic agent in atopic dermatitis . It has shown the ability to act as an anti-inflammatory and antioxidant mediator in TNF-α/IFN-γ induced HaCaT cells .

Treatment of Atopic Dermatitis

Haplopine has been found to reduce serum levels of IgE and pruritus associated with eczematous atopic lesions in a murine model . This suggests its potential as a treatment for atopic dermatitis .

Inhibition of Inflammatory Cytokines

In studies, Haplopine has been found to inhibit the mRNA expressions of inflammatory cytokines IL-6, TSLP, GM-CSF, and G-CSF and the protein expressions of IL-6 and GM-CSF in TNF-α/INF-γ-stimulated HaCaT cells .

Suppression of Proinflammatory Cytokines

In H2O2-induced Jukat T cells, Haplopine has been found to suppress the productions of proinflammatory cytokines (IL-4, IL-13, and COX-2) and increase the mRNA and protein expressions of oxidative stress defense enzymes (SOD, CAT, and HO-1) in a concentration-dependent manner .

Uterus-Relaxant Effects

Haplopine-3,3′-dimethylallyl ether (HAP) was isolated from a Sudanese herb (El-hazha), characterized and tested on isolated rat uterus rings pre-contracted with KCl . The in vitro results revealed that HAP produces uterus-relaxant effects .

Potential Therapeutic Agent for Autoimmune Diseases

Haplopine has been found to suppress T cell immunity in autoimmune diseases . This suggests its potential as a therapeutic agent for autoimmune diseases .

Mechanism of Action

Target of Action

Haplopine, a natural product isolated from the fruits of Zanthoxylum bungeanum Maxim, has been found to target inflammatory cytokines such as IL-6, TSLP, GM-CSF, and G-CSF . These cytokines play a crucial role in the immune response, particularly in inflammation and the activation of white blood cells.

Mode of Action

Haplopine interacts with its targets by inhibiting the mRNA expressions of the aforementioned inflammatory cytokines in TNF-α/INF-γ-stimulated HaCaT cells . It also suppresses the production of proinflammatory cytokines (IL-4, IL-13, and COX-2) in H2O2-induced Jurkat T cells .

Biochemical Pathways

Haplopine affects the biochemical pathways related to inflammation and oxidative stress. It increases the mRNA and protein expressions of oxidative stress defense enzymes (SOD, CAT, and HO-1) in a concentration-dependent manner . This suggests that Haplopine may have a role in the regulation of oxidative stress responses.

Result of Action

In vivo, Haplopine significantly attenuates the development of Atopic Dermatitis (AD) symptoms in 2,4-dinitrochlorobenzene (DNCB)-stimulated Balb/c mice. This is evidenced by reduced clinical dermatitis scores, skin thickness measurements, mast cell infiltration, and serum IgE concentrations . These findings suggest that Haplopine has a potent anti-inflammatory and antioxidant effect.

Future Directions

Haplopine has been studied for its potential anti-atopic dermatitis effects . It significantly attenuated the development of AD symptoms in 2,4-dinitrochlorobenzene (DNCB)-stimulated Balb/c mice . This suggests that Haplopine could be considered a novel anti-atopic agent with the potential to treat AD .

properties

IUPAC Name

4,8-dimethoxyfuro[2,3-b]quinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-16-11-7-3-4-9(15)12(17-2)10(7)14-13-8(11)5-6-18-13/h3-6,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKPBWHZRNQEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=COC2=NC3=C1C=CC(=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974280
Record name Haplopine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Haplopine

CAS RN

5876-17-5
Record name Haplopine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5876-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heliparvifoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005876175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Haplopine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Haplopine
Reactant of Route 2
Haplopine
Reactant of Route 3
Haplopine
Reactant of Route 4
Reactant of Route 4
Haplopine
Reactant of Route 5
Haplopine
Reactant of Route 6
Reactant of Route 6
Haplopine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.